molecular formula C16H18N2O3 B2830904 Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate CAS No. 861212-16-0

Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate

Cat. No.: B2830904
CAS No.: 861212-16-0
M. Wt: 286.331
InChI Key: AUHBPZVZFHYGSE-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate is a pyrimidine-derived ester compound featuring a propanoate backbone linked via an oxygen atom to a substituted pyrimidine ring. The pyrimidine core is substituted with a methyl group at position 6 and a phenyl group at position 2.

Properties

IUPAC Name

ethyl 2-(6-methyl-2-phenylpyrimidin-4-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-4-20-16(19)12(3)21-14-10-11(2)17-15(18-14)13-8-6-5-7-9-13/h5-10,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHBPZVZFHYGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=NC(=NC(=C1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate typically involves the reaction of 6-methyl-2-phenyl-4-pyrimidinol with ethyl 2-bromopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyrimidinol attacks the electrophilic carbon of the ethyl 2-bromopropanoate, resulting in the formation of the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name (CAS/Identifier) Core Structure Substituents/Modifications Synthesis Method Applications/Notes Reference
Ethyl 2-{[2-(methylsulfanyl)-6-phenyl-4-pyrimidinyl]oxy}propanoate (6) Pyrimidine - 2-(methylsulfanyl)
- 6-phenyl
Alkylation of pyrimidinone with ethyl 2-bromopropanoate in DMF Intermediate for hydrolyzed derivatives; base-catalyzed hydrolysis studied
Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate Pyrimidine - 6-chloro
- Phenyl-linked dimethoxypropionate
Catalyst-assisted scalable synthesis Pesticide intermediate (improved process for industrial use)
Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate (840479-48-3) Chromene - 6-chloro
- 2-oxo
- 4-phenyl
Not specified (commercially listed) Structural analog with chromene core; potential pharmaceutical intermediate
Fenoxaprop ethyl ester (Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate) Benzoxazole - 6-chloro
- Benzoxazole-phenoxy linkage
Not detailed (patent literature) Herbicide (phenoxypropanoate class)
Pyriminobac-methyl (Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate) Pyrimidine - 4,6-dimethoxy
- Methoxyiminoethyl
Not specified (agricultural use) Herbicide targeting acetyl-CoA carboxylase

Key Structural and Functional Comparisons:

Core Heterocyclic Variations :

  • Pyrimidine vs. Chromene/Benzoxazole : The pyrimidine core (as in the target compound and compound 6) offers distinct electronic properties compared to chromene () or benzoxazole (). Pyrimidine derivatives often exhibit enhanced hydrogen-bonding capacity, influencing binding affinity in biological systems. Chromene-based analogs (e.g., ) may prioritize photostability or lipophilicity due to their fused aromatic system.

Substituent Effects: Electron-Withdrawing Groups (Cl, SMe): Chlorine () and methylsulfanyl () substituents modulate reactivity and bioavailability. For example, 6-chloro substitution in pyrimidine () enhances pesticidal activity by increasing electrophilicity. Aromatic vs. Aliphatic Substituents: The phenyl group at position 2 in the target compound contrasts with methylsulfanyl (compound 6) or methoxy groups (pyriminobac-methyl). Phenyl groups may enhance π-π stacking in receptor interactions.

Synthetic Methodologies :

  • Alkylation vs. Catalyzed Processes : Compound 6 () is synthesized via alkylation in DMF, while emphasizes catalyst-assisted methods for scalability. The target compound likely follows similar alkylation pathways given its structural similarity.

Biological Activity: Pesticidal vs. Pharmaceutical Potential: Pyrimidinyloxy propanoates with chlorine () or benzoxazole () are herbicidal, while chromene derivatives () may target pharmaceutical applications.

Research Findings and Data

Hydrolysis and Stability Studies:

  • Compound 6 () undergoes base-catalyzed hydrolysis to yield carboxylic acid derivatives, suggesting the target compound may exhibit similar reactivity under basic conditions.
  • Pyriminobac-methyl () demonstrates stability in agricultural formulations, indicating that methoxy and imino groups enhance environmental persistence.

Biological Activity

Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C15H16N2O3
  • Molecular Weight : 272.29914 g/mol
  • CAS Number : [Not specified in the sources]

The compound is characterized by the presence of a pyrimidine ring, which is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.

1. Anti-inflammatory Activity

Research has indicated that compounds containing a pyrimidine structure can exhibit significant anti-inflammatory effects. A study referenced in the literature shows that ethyl derivatives of pyrimidines have been synthesized and tested for their anti-inflammatory properties. These derivatives demonstrated improved lipophilicity compared to their acetic acid counterparts, suggesting enhanced bioavailability and efficacy in vivo .

Compound TypeActivityReference
Ethyl Pyrimidine DerivativesAnti-inflammatory

2. Antimicrobial Effects

Pyrimidine derivatives, including those similar to this compound, have been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .

3. Anticancer Potential

There is emerging evidence suggesting that certain pyrimidine derivatives possess anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .

Activity TypeMechanismReference
AnticancerInduction of apoptosis

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Activity

A study conducted by Gein et al. focused on synthesizing this compound along with other related compounds. The synthesized compounds were subjected to various biological assays to evaluate their anti-inflammatory activity using a murine model. The results indicated a significant reduction in inflammation markers compared to control groups, highlighting the therapeutic potential of this compound in inflammatory diseases .

Case Study 2: Antimicrobial Testing

In another study, this compound was tested against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment option for bacterial infections .

Q & A

Basic: What are the established synthetic routes for Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate?

The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting a hydroxyl-substituted pyrimidine precursor (e.g., 4-hydroxy-6-methyl-2-phenylpyrimidine) with ethyl 2-bromopropanoate under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetone. Reflux conditions (60–80°C, 12–24 hours) are typically employed to achieve optimal yields. Purification is performed via column chromatography using silica gel and ethyl acetate/hexane eluents .

Basic: How is the structural integrity of this compound validated in synthetic batches?

Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons), ester carbonyl (δ 165–170 ppm), and methyl/methylene groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₇H₁₈N₂O₄, expected [M+H]⁺: 315.1345).
  • IR spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

Basic: What biological activities are associated with this compound, and how are they assessed?

Chromen/pyrimidine hybrids, including this compound, exhibit potential antimicrobial and anti-inflammatory activities. Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli).
  • Anti-inflammatory : COX-1/COX-2 inhibition assays using purified enzymes or cell-based models (e.g., LPS-induced TNF-α suppression in macrophages) .

Advanced: What mechanistic insights exist for its interaction with biological targets?

The pyrimidine and ester moieties likely mediate interactions with enzymes like DNA gyrase (bacterial target) or cyclooxygenase (COX-2). Computational docking studies suggest the phenyl group at the 2-position of the pyrimidine enhances hydrophobic binding to COX-2’s active site. Competitive inhibition assays (e.g., IC₅₀ determination with arachidonic acid) are used to validate mechanisms .

Advanced: How do structural modifications influence its bioactivity?

Structure-Activity Relationship (SAR) studies highlight:

  • 6-Methyl group : Enhances lipophilicity, improving membrane permeability.
  • Phenyl substitution at C2 : Critical for target specificity (e.g., COX-2 vs. COX-1).
  • Ethyl ester vs. methyl ester : Hydrolysis kinetics (ester stability) affect bioavailability. Comparative studies with analogs (e.g., methyl or propyl esters) are conducted via HPLC-MS to track metabolic stability .

Advanced: How should researchers address contradictions in reported bioactivity data?

Discrepancies may arise from assay conditions (e.g., serum protein interference) or structural impurities. Mitigation strategies include:

  • Purity validation : Use HPLC with UV/ELSD detection (>95% purity).
  • Standardized assays : Replicate findings across multiple models (e.g., in vitro enzymatic assays vs. cell-based systems).
  • Control benchmarking : Compare with known inhibitors (e.g., indomethacin for COX studies) .

Advanced: What stability considerations are critical for experimental design?

The compound is stable in anhydrous solvents (DMF, DMSO) at –20°C but hydrolyzes in aqueous buffers (pH >8.0). Accelerated stability studies (40°C/75% RH) over 14 days can predict degradation products (e.g., propanoic acid derivatives). Use LC-MS to monitor hydrolysis and store lyophilized samples under inert gas .

Advanced: How can computational methods optimize its therapeutic potential?

  • Molecular Dynamics (MD) Simulations : Predict binding stability with COX-2 over 100 ns trajectories (AMBER/CHARMM force fields).
  • QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with IC₅₀ values.
  • ADMET Prediction : Tools like SwissADME assess logP (optimal ~2.5) and CYP450 inhibition risks .

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